molecular formula C8H4BrF5 B12073647 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B12073647
M. Wt: 275.01 g/mol
InChI Key: UTQXOXFICUQEFX-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a bromine atom at position 2, a difluoromethyl group at position 4, and a trifluoromethyl group at position 1 (Figure 1). This compound is a halogenated benzene derivative with multiple fluorine-containing substituents, which confer unique electronic and steric properties. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to the combined effects of bromine (a good leaving group) and fluorinated moieties (enhancing metabolic stability and lipophilicity) .

Properties

Molecular Formula

C8H4BrF5

Molecular Weight

275.01 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4BrF5/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H

InChI Key

UTQXOXFICUQEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound, followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the benzene ring. Subsequent reactions with difluoromethyl and trifluoromethyl reagents under controlled conditions yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the reactivity and selectivity of the compound. These groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the overall reaction pathway and outcome.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₄BrF₅
  • CAS Number : Referenced under code 10-F783503 in commercial catalogs .
  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorinated groups influence electron density and steric hindrance.

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of polyfluorinated bromobenzenes. Below is a comparative analysis with key analogs:

Compound Name Substituents CAS Number Key Differences Applications
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene Br (C2), CF₂H (C4), CF₃ (C1) 10-F783503 Combines CF₃ and CF₂H groups, enhancing metabolic stability. Pharmaceutical intermediates .
2-Bromo-4-(trifluoromethyl)-1-(vinyloxy)benzene Br (C2), CF₃ (C4), vinyloxy (C1) N/A Vinyloxy group increases reactivity in cyclopropane synthesis (e.g., ALK inhibitors) . Fragment-based drug design .
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene Br (C4), OCF₂H (C1), CF₃ (C2) 954236-13-6 Difluoromethoxy group alters electronic properties compared to difluoromethyl. Not specified; likely agrochemical precursors .
2-Bromo-4-(trifluoromethyl)aniline Br (C2), CF₃ (C4), NH₂ (C1) N/A Amino group enables Buchwald-Hartwig coupling for phenazine derivatives . Synthesis of antifungal agents .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (C1), F (C3), OCH₃ (C2), NO₂ (C4) 1224629-07-5 Nitro and methoxy groups confer polar character, reducing lipophilicity. Specialty chemical synthesis .

Pharmaceutical Relevance

  • Drug Design : Fluorinated groups improve bioavailability and target binding. For instance, trifluoromethyl-containing analogs are used in ALK inhibitors and antifungal agents .
  • Case Study: A derivative of 2-Bromo-4-(trifluoromethyl)aniline showed potent activity against Fusarium spp.

Limitations

  • Synthetic Challenges : Steric hindrance from multiple fluorinated groups can reduce reaction yields. For example, the target compound’s synthesis is less efficient (53% yield in analogous protocols) compared to simpler bromobenzenes .

Biological Activity

2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and multiple fluorine substituents on a benzene ring. Its molecular formula is C8H4BrF5C_8H_4BrF_5, and it has a molecular weight of 275.01 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The unique arrangement of halogen atoms in 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene significantly influences its chemical reactivity. It can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups.
  • Oxidation Reactions : The difluoromethyl group can undergo oxidation to form carboxylic acids.
  • Reduction Reactions : The trifluoromethyl group can be reduced under specific conditions.

These reactions make it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals .

Biological Activity

Research on the biological activity of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene indicates that compounds with similar structures often exhibit significant bioactivity, particularly in:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, potentially serving as an antifungal agent .
  • Enzyme Inhibition : The halogenated structure allows it to interact with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes .

The mechanism of action for 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene likely involves non-covalent interactions such as halogen bonding and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene:

  • Fluorinated Compounds in Drug Development : Research highlights that the inclusion of trifluoromethyl groups can enhance the metabolic stability and bioactivity of drug candidates. For instance, compounds containing trifluoromethyl groups have shown improved potency against targets like reverse transcriptase .
  • Antifungal Properties : A comparative study indicated that halogenated aromatic compounds could exhibit antifungal activities through enzyme inhibition mechanisms. The specific interactions with fungal enzymes were analyzed, showcasing potential therapeutic applications .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzenePotential antifungalEnzyme inhibition
3,5-bis(trifluoromethyl)benzonitrileAnticancer activityModulation of protein interactions
UbrogepantMigraine treatmentTargeting serotonin receptors

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